Product packaging for Zinc 2-ethylhexanoate(Cat. No.:CAS No. 136-53-8)

Zinc 2-ethylhexanoate

Cat. No.: B091767
CAS No.: 136-53-8
M. Wt: 209.6 g/mol
InChI Key: ZRXHQNQYIKVKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc 2-ethylhexanoate ( 136-53-8), also known as zinc octoate, is a versatile metal carboxylate compound of significant interest in both industrial and advanced materials research . Its primary applications leverage its role as a Lewis acid catalyst and a stabilizing agent. In polymer science, it is widely used as a thermal stabilizer in polyvinyl chloride (PVC), where it functions by scavenging hydrochloric acid released during PVC degradation, thereby preventing autocatalytic decomposition . It also acts as a catalyst in various reactions, including the curing of condensation-cure silicones and as a vulcanization activator in the rubber industry . Furthermore, it serves as a highly effective auxiliary drier (siccative) in paints and coatings, where it accelerates the cross-linking and drying of alkyd resins . In the realm of advanced materials science, this compound is valued as a precursor for the synthesis of zinc oxide (ZnO) nanostructures and is a subject of research in energy storage. Recent studies have explored its use as a homogeneous bifunctional additive in poly(ethylene oxide) (PEO)-based solid polymer electrolytes for all-solid-state lithium metal batteries, where it simultaneously improves ionic conductivity and enhances interfacial stability with lithium metal, leading to a dendrite-free morphology . The compound is typically supplied as a liquid, often in solutions such as mineral spirits, and is characterized by its solubility in hydrocarbons, alcohols, and ethers . Please note: This product is intended for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2Zn B091767 Zinc 2-ethylhexanoate CAS No. 136-53-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

136-53-8

Molecular Formula

C8H16O2Zn

Molecular Weight

209.6 g/mol

IUPAC Name

2-ethylhexanoic acid;zinc

InChI

InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

ZRXHQNQYIKVKNQ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2]

Canonical SMILES

CCCCC(CC)C(=O)O.[Zn]

Other CAS No.

85203-81-2
136-53-8

physical_description

DryPowder;  Liquid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis and Structural Elucidation of Zinc 2 Ethylhexanoate

Synthetic Methodologies for Zinc 2-Ethylhexanoate (B8288628)

The production of zinc 2-ethylhexanoate can be accomplished through various synthetic strategies, each with its own set of conditions and outcomes.

Chemical Reaction Pathways for Preparation

Several chemical pathways are employed for the synthesis of this compound. A prevalent method is the direct reaction of zinc oxide with 2-ethylhexanoic acid, often at elevated temperatures. evitachem.com This reaction is typically facilitated by a solvent like toluene (B28343) or xylene, which aids in the azeotropic removal of water, driving the equilibrium towards the formation of the product. The general equation for this neutralization reaction is:

ZnO + 2C₇H₁₅COOH → Zn(C₈H₁₅O₂)₂ + H₂O

Another significant route is through metathesis or double decomposition reactions. This can involve the initial formation of sodium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with sodium hydroxide (B78521). The subsequent reaction of this intermediate with a zinc salt, such as zinc sulfate, yields this compound. A similar approach involves reacting an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide like sodium hydroxide in an aqueous medium.

Furthermore, an electrolytically assisted chemical reaction presents a more advanced method. google.com This process involves the anodic dissolution of a metal, in this case, zinc, in a solution containing 2-ethylhexanoic acid and an aliphatic alcohol solvent, which helps in precipitating the final product. google.com A sol-gel process can also be utilized, where this compound serves as a precursor, dissolved in an alcohol such as 2-propanol, and then subjected to hydrolysis to form zinc oxide nanoparticles. evitachem.com

A direct synthesis method involves the reaction of metallic zinc powder with 2-ethylhexanoic acid under reflux conditions in a solvent like toluene. acs.org

Optimization of Synthetic Conditions for Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. In the direct reaction with zinc oxide, key parameters include the molar ratio of reactants, temperature, and reaction time. For instance, a 1:2 molar ratio of zinc oxide to 2-ethylhexanoic acid, a temperature range of 100–150°C, and a reaction time of 4–8 hours are typical. The removal of water via azeotropic distillation is a critical step to maximize the yield, which can reach 80-85% with this method.

For the metathesis method involving zinc chloride, sodium hydroxide, and 2-ethylhexanoic acid, controlling the molar ratios and pH is paramount. evitachem.comgoogle.com A near-quantitative yield of basic this compound can be achieved with a molar ratio of 1 mole of zinc chloride, 2 moles of sodium hydroxide, and 1.5 moles of 2-ethylhexanoic acid, maintaining the pH between 4 and 9. google.com This method can produce a product with 95-98% purity. google.com

In the electrolytically assisted synthesis, the current density is a key variable to control. A current density of up to five amperes/dm² across the anode is preferred to facilitate the chemical reaction. google.com For the direct synthesis using zinc powder, heating under reflux for approximately 8 hours is a typical condition. acs.org

Table 1: Comparison of Synthetic Methods for this compound

Synthetic Method Key Reactants Typical Conditions Reported Yield Purity
Direct Reaction Zinc oxide, 2-ethylhexanoic acid 100–150°C, 4–8 hours, azeotropic distillation 80–85% Variable, can be contaminated with unreacted oxides google.com
Metathesis Zinc chloride, Sodium hydroxide, 2-ethylhexanoic acid Controlled pH (4-9) google.com Near-quantitative google.com 95–98%
Direct Synthesis Zinc powder, 2-ethylhexanoic acid Reflux in toluene for 8 hours acs.org 64% acs.org 95.3% acs.org
Electrolytic Zinc metal (anode), 2-ethylhexanoic acid Current density up to 5 A/dm² google.com Not specified High, avoids byproducts of other methods google.com

Mechanistic Insights into this compound Formation

The formation of this compound via the reaction of zinc oxide and 2-ethylhexanoic acid proceeds through a neutralization pathway where the acid protonates the oxide, leading to the formation of water and the zinc carboxylate salt.

4ZnCl₂ + 6C₇H₁₅COOH + 8NaOH → (C₇H₁₅COO)₆Zn₄O + 8NaCl + 7H₂O google.com

The electrolytic process involves the anodic dissolution of zinc metal directly into the reaction medium containing the carboxylic acid. google.com

Coordination Chemistry and Molecular Architecture

The molecular structure of this compound is defined by the coordination between the zinc cation and the 2-ethylhexanoate ligands.

Ligand Coordination Modes and Geometries

In this compound, the central zinc atom is coordinated to two 2-ethylhexanoate ligands. evitachem.com The carboxylate groups of the 2-ethylhexanoic acid act as ligands, bonding to the zinc ion. ontosight.ai The zinc atom typically displays a tetrahedral coordination geometry, which arises from its bonding with the oxygen atoms of the carboxylate groups. evitachem.com The bond between the zinc and the oxygen of the carboxylate group is primarily ionic in nature. evitachem.com Infrared spectroscopy can be used to confirm this coordination, with the asymmetric COO⁻ stretch appearing in the range of approximately 1540–1650 cm⁻¹.

Oligomeric and Polymeric Structural Arrangements of this compound

Zinc carboxylates, including this compound, are known to form various structural arrangements. One notable structure is the basic zinc carboxylate, which has a tetranuclear structure with the formula Zn₄O(O₂CR)₆. google.com In this arrangement, a central oxygen atom is tetrahedrally surrounded by four zinc atoms. google.com The six carboxylate groups bridge the edges of this tetrahedron. google.com This basic form of this compound is essentially an addition compound. google.com

These coordination complexes can exhibit properties such as thermal stability and solubility in organic solvents, which are influenced by their specific geometries. ontosight.ai The ability to form these stable, sometimes complex, structures is key to the compound's function in various applications, including as a catalyst where it can coordinate with substrates. evitachem.com

Spectroscopic Characterization of Molecular Structures

Infrared (IR) Spectroscopy

In another study, the interaction of this compound with 1,4-diazabicyclo[2.2.2]octane (DABCO) was investigated using FTIR. The spectrum of the mixture showed significant changes compared to the individual components. Notably, a peak at 525 cm⁻¹, attributed to the Zn-O bond in this compound, disappeared in the mixture. researchgate.net Additionally, the sharp C=O absorption of this compound broadened in the mixture, suggesting an association between the carbonyl group and a neighboring atom. researchgate.net

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound and Related Structures

Vibration ModeWavenumber (cm⁻¹)AssignmentSource(s)
Asymmetric COO Stretch1632Correlated with viscosity and polymeric structure nih.govresearchgate.netacs.org
Symmetric COO Stretch~1450Carboxylate coordination
Zn-O Stretch525Disappears in mixture with DABCO researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the nuclei within the this compound molecule. ¹H NMR spectroscopy is used to confirm the structure of the 2-ethylhexanoate ligand, with peaks typically appearing in the δ 0.8–1.6 ppm range.

More advanced solid-state NMR techniques have been employed to study zinc carboxylates. A multi-technique structural analysis of a series of medium- and long-chain zinc carboxylates, including the closely related zinc octanoate, utilized ultra-high-field ⁶⁷Zn and ¹³C NMR spectroscopy. rsc.orgnih.gov These studies, combined with X-ray diffraction data, suggest that zinc carboxylates can be categorized into distinct geometric groups based on their structural and spectroscopic parameters. rsc.org Although obtaining single-crystal structural data for long-chain zinc carboxylates is challenging due to their low solubility, these advanced NMR methods offer a powerful alternative for structural elucidation. nih.gov

Interactive Table 2: ¹H NMR Chemical Shifts for the 2-Ethylhexanoate Ligand

Proton EnvironmentChemical Shift (δ ppm)Source(s)
Ethylhexanoate Ligand0.8 - 1.6

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and to elucidate the fragmentation patterns of molecules, which helps in confirming their structure. The mass spectra of basic zinc carboxylates, including basic this compound, have been studied. rsc.org These analyses were conducted by introducing the samples through a direct insertion probe at source temperatures between 150-180°C. rsc.org

A key finding is that the base peak in the mass spectrum corresponds to the [(RCO₂)₃Zn₄O]⁺ species. The molecular ion, [(RCO₂)₆Zn₄O]⁺, is either very weak or absent. rsc.org A notable feature in the spectra of these zinc complexes is the presence of doubly charged ions, such as [(RCO₂)₄Zn₄O]²⁺, which can be one of the major peaks. rsc.org The fragmentation of these doubly charged ions into singly charged ions gives rise to observable metastable peaks. rsc.org

Interactive Table 3: Key Ions Observed in the Mass Spectrum of Basic this compound

Ionm/z (Mass-to-Charge Ratio)DescriptionSource(s)
[(RCO₂)₃Zn₄O]⁺Varies with RBase Peak rsc.org
[(RCO₂)₆Zn₄O]⁺Varies with RMolecular Ion (weak or absent) rsc.org
[(RCO₂)₄Zn₄O]²⁺Varies with RMajor Doubly Charged Ion rsc.org

Analytical Methodologies for Characterization and Quantification of Zinc 2 Ethylhexanoate

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the structural features and electronic properties of Zinc 2-ethylhexanoate (B8288628).

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Probing and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to study its bonding characteristics. For Zinc 2-ethylhexanoate, FTIR is instrumental in confirming the coordination of the 2-ethylhexanoate ligand to the zinc metal center.

The IR spectra of metal carboxylates like this compound are typically dominated by strong absorptions in the carbonyl region. researchgate.net The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands provide insights into the coordination mode of the carboxylate ligand.

A notable application of FTIR in the study of this compound is the correlation of its viscosity with the intensity of the asymmetric COO⁻ stretching resonance. Research has shown that the viscosity of liquid this compound is linked to the intensity of an asymmetric COO⁻ stretching band around 1632 cm⁻¹. This observation is consistent with the presence of polymeric structures of the zinc carboxylate, which contribute to the material's viscosity. Density functional theory (DFT) calculations have supported this, indicating that the decreased symmetry in a polymeric structure, compared to a simpler dimer, leads to an increased intensity of this particular asymmetric carboxylate stretch.

When this compound is part of a catalyst mixture, for instance with 1,4-diazabicyclo[2.2.2]octane (DABCO), FTIR can reveal interactions between the components. researchgate.net Changes in the spectra, such as the broadening of the C=O absorption of this compound in the mixture, suggest an association between the carbonyl group and a neighboring atom, indicating the formation of new catalytic species. researchgate.netresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentSignificance
~1632Asymmetric COO⁻ stretchIntensity correlates with viscosity, indicative of polymeric structures.
~1540-1550Asymmetric COO⁻ stretchConfirms carboxylate coordination to the zinc center.
~525Zn-O stretchIndicates the bond between zinc and oxygen. researchgate.net

UV-Visible Spectroscopy for Catalyst-Substrate Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for investigating interactions between a catalyst and a substrate. liverpool.ac.uk In the context of this compound, UV-Vis spectroscopy can be employed to monitor changes in the electronic environment of the zinc complex upon interaction with other substances, such as co-catalysts or reactants.

Studies have shown that when this compound is mixed with other catalysts like DABCO, changes in the UV-Vis spectra can be observed, indicating the formation of new catalytic species through the association of the individual components. researchgate.net This technique is particularly useful in elucidating the mechanism of catalysis by providing evidence for the formation of catalyst-substrate complexes. The catalytic activity of some systems has been correlated to their optical properties as determined by UV/Vis spectroscopy. acs.org

Chromatographic and Elemental Analysis Techniques

These methods are essential for the separation, identification, and quantification of this compound and its components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds. dtu.dk For the analysis of this compound, a derivatization step is typically required. The zinc carboxylate is first partitioned, and the liberated 2-ethylhexanoic acid is then methylated to form methyl-2-ethylhexanoate. nih.gov This volatile derivative can then be readily analyzed by GC-MS.

This method is considered the preferred approach for the analysis of zinc octoate (a common name for this compound) because it produces a single, well-defined analyte for detection. nih.gov GC-MS can also be used to confirm the identity of the product in more complex mixtures. nih.gov The technique has been successfully applied to determine the presence of this compound in various samples, including wood treatment formulations. nih.govresearchgate.net Furthermore, GC-MS is instrumental in identifying thermal degradation products of polymers synthesized using zinc catalysts, providing insights into the material's structure and composition. researchgate.net

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Zinc Content Determination

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of a sample. It is particularly well-suited for the accurate quantification of the zinc content in this compound. nih.govscience.gov

The method involves introducing a sample into an argon plasma, which excites the zinc atoms to higher energy levels. As they relax, they emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of zinc in the sample. ICP-AES is often used as an alternative or complementary method to GC-MS, especially when the sample contains a complex mixture of carboxylates, making GC-MS quantification impractical. nih.gov It is a standard quality control technique to verify the zinc content in commercial grades of this compound, with the theoretical zinc percentage being approximately 18.6% in its pure form. Commercial solutions may have a zinc content ranging from 17-19%. thermofisher.com

Table 2: Comparison of GC-MS and ICP-AES for this compound Analysis

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of the 2-ethylhexanoate component after derivatization. nih.govHigh selectivity and sensitivity for the organic ligand. nih.govRequires a derivatization step.
ICP-AES Excitation of atoms in a plasma and measurement of emitted light.Direct determination of the total zinc content. nih.govHigh accuracy and precision for elemental analysis; ideal for complex mixtures. science.govDoes not provide information about the organic part of the molecule.

Titrimetric Methods for Metal Content Verification

Titrimetric methods, specifically complexometric titrations, offer a classic and reliable approach for verifying the metal content in compounds like this compound. slideshare.net This method involves the titration of a solution containing the zinc ions with a standard solution of a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA).

The procedure typically involves extracting the zinc from the organic matrix into an aqueous acidic solution. slideshare.net The pH of this solution is then adjusted with a buffer, and an indicator is added that changes color at the endpoint of the titration. The volume of the EDTA solution required to completely chelate the zinc ions is used to calculate the zinc concentration. This method is valued for its accuracy and cost-effectiveness and is often used for quality control purposes in industrial settings. slideshare.netresearchgate.net

Surface Chemistry and Corrosion Inhibition Mechanisms

Formation and Characteristics of Adsorption Films on Metal Surfaces

Zinc 2-ethylhexanoate (B8288628) demonstrates the ability to form protective adsorption films on metal surfaces, a key aspect of its function as a corrosion inhibitor. When a metal, such as zinc, is exposed to the vapors of 2-ethylhexanoic acid (the precursor to zinc 2-ethylhexanoate in this context), nanosized adsorption films are formed. mdpi.comresearchgate.net Studies have shown that under optimal conditions, these films can reach a thickness of up to 100 nm. mdpi.comresearchgate.netnih.govnih.gov

A notable characteristic of these films is that their protective properties can improve over time, specifically within the first day of the metal being exposed to air after the initial treatment. mdpi.comresearchgate.netnih.gov This suggests a maturation or stabilization process of the film occurs upon interaction with the ambient environment. The formation of these films is a crucial first step in providing corrosion protection. mdpi.comresearchgate.net The process involves the adsorption of the organic molecules onto the metal surface, creating a barrier. mdpi.comresearchgate.net Research indicates that the branched-chain structure of 2-ethylhexanoic acid is particularly effective in this film formation process.

The application of this compound is not limited to vapor-phase deposition. It is also utilized in the formulation of coatings and primers where it contributes to film integrity and protective properties. bdmaee.netcymitquimica.com

Mechanisms of Corrosion Inhibition on Zinc Substrates

The corrosion inhibition afforded by this compound on zinc substrates is a multifaceted process, combining physical and electrochemical mechanisms to protect the underlying metal.

Barrier Protection and Surface Shielding Effects

The primary and most direct mechanism of corrosion inhibition by this compound is the formation of a physical barrier on the metal surface. azz.com This adsorbed film effectively shields the zinc substrate from the surrounding corrosive environment. mdpi.comresearchgate.netnih.gov By isolating the metal from electrolytes and atmospheric moisture, the film prevents the initiation of corrosion processes. mdpi.comresearchgate.netazz.com

This barrier is hydrophobic in nature, repelling water and further hindering the electrochemical reactions that lead to corrosion. vulcanchem.com The tightly packed, nanosized film acts as a physical shield, and its effectiveness is enhanced by its strong adhesion to the zinc surface. mdpi.comresearchgate.netazz.com This shielding is a fundamental aspect of how zinc-rich primers and coatings protect steel, where the zinc component, in various forms, provides a barrier against environmental attack. researchgate.net

Electrochemical Passivation and Inhibition of Anionic Depassivation

Beyond simple barrier protection, this compound actively modifies the electrochemical behavior of the zinc surface. It has the ability to convert the zinc to a passive state. mdpi.comresearchgate.netnih.govnih.gov Passivation refers to the formation of a non-reactive surface layer that inhibits further corrosion.

Electrochemical studies, such as anodic polarization, have demonstrated that treatment with 2-ethylhexanoic acid leads to the passivation of zinc. nih.gov This is observed as a noble shift in the stationary potential (Est) and a significant decrease in the current density in the passive region. nih.gov Specifically, Est can be ennobled by approximately 0.045 V, and the passivation current can be reduced to about 1–2 μA/cm2. nih.gov

Furthermore, the protective film helps to stabilize this passive state by inhibiting local anionic depassivation. mdpi.comresearchgate.netnih.govnih.gov Anionic species, such as chlorides, are often aggressive agents that can break down passive films and initiate localized corrosion, like pitting. The presence of the this compound film makes the surface more resistant to these attacks, shifting the breakdown potential (Ebr) to more anodic values by as much as 0.165 V. nih.gov This indicates a greater resistance to pitting corrosion. nih.gov

Chemical Transformations of Adsorbed this compound Species on Surfaces

The interaction between this compound and a metal surface is not merely a physical adsorption process; it can involve chemical transformations of the adsorbed species. The initial adsorption of 2-ethylhexanoic acid from the vapor phase onto a zinc surface leads to a reaction that forms this compound in situ.

Over time, the adsorbed layer can undergo further chemical changes. vulcanchem.com While detailed in-situ spectroscopic studies on the specific transformations of the adsorbed 2-ethylhexanoate ligand on a corroding surface are complex, it is understood that the organic molecule can orient itself in specific ways. For instance, studies on related systems have shown that the conformation of the 2-ethylhexanoate ligand adsorbed on nanoparticles can be determined, revealing how the alkyl chains orient themselves with respect to the surface. researchgate.net

In the context of zinc-rich coatings, the zinc particles, which can be considered a source of zinc ions for the formation of zinc soaps like this compound, undergo anodic dissolution to form corrosion products such as zinc hydroxide (B78521) (Zn(OH)2) and zinc oxide (ZnO). researchgate.net These products can further contribute to the barrier effect. researchgate.net The decomposition of this compound under certain conditions, such as heating, can lead to the formation of zinc oxide nanocrystals. researchgate.net This suggests that on a metal surface, under specific environmental stresses, the adsorbed this compound could potentially transform into a more inorganic, oxide-based protective layer.

Future Directions and Emerging Research Themes

Rational Design of Next-Generation Zinc 2-Ethylhexanoate (B8288628) Catalysts

The catalytic activity of zinc 2-ethylhexanoate is a cornerstone of its industrial utility, particularly in polymerization and as a drying agent. evitachem.com Future research is increasingly focused on the rational design of more effective catalysts by modifying the core this compound structure.

One promising avenue involves the introduction of secondary ligands to the zinc center. Research into zinc(II) carboxylates with heterocyclic secondary ligands has shown that the coordination environment of the zinc ion can be fine-tuned to enhance catalytic performance. researchgate.net For instance, the use of ligands like 3-pyridine carboxamide or 2,2'-bipyridine (B1663995) can alter the electronic and steric properties of the catalyst, potentially leading to higher activity and selectivity in reactions such as the ring-opening polymerization of lactides. researchgate.netresearchgate.net

Another approach is the development of heterometallic systems. Combining this compound with other metal carboxylates can create synergistic catalytic effects. For example, multinuclear zinc-magnesium hydroxide (B78521) carboxylates have been investigated as models for the copolymerization of CO2 with epoxides, demonstrating the potential for creating novel catalytic systems with enhanced reactivity. acs.org The combination of this compound with barium 2-ethylhexanoate has also been shown to be effective in reducing soot and smoke emissions in diesel fuels.

Furthermore, the development of zinc-based catalysts is driven by the need to replace more toxic or environmentally harmful catalysts, such as those based on tin. acs.org Research into tin-free catalysts for urethane (B1682113) coatings highlights the potential of zinc compounds, among others, to offer comparable or even superior performance with benefits like improved pot life and reduced gassing. kingindustries.com

Integration of this compound into Advanced Functional Material Systems

The versatility of this compound extends beyond its catalytic roles into the realm of advanced functional materials. Its ability to act as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles is a key area of research. evitachem.comresearchgate.net These nanoparticles have a wide range of applications in electronics, sensors, and photocatalysis. evitachem.commdpi.com The sol-gel method, which can utilize this compound, offers a simple and cost-effective route to producing ZnO nanopowders with tailored properties. mdpi.com

In the field of polymer composites, this compound serves as a valuable additive. It can act as a cure activator in rubber vulcanization, where it forms complexes that facilitate the cross-linking of polymer chains. acs.org This leads to improved mechanical properties and more efficient curing processes. acs.org Its use as a dispersion agent in combination with coupling agents like TESPT (Bis-[(triethoxysilyl)propyl] tetrasulfide) in silica-filled rubber compounds further enhances the material's properties. evitachem.com

The coatings industry also benefits from the integration of this compound. It is used as a drier in paints and coatings, accelerating the curing process and enhancing the durability of the final film. ulprospector.comallhdi.com In automotive paint finishes, it functions as a cross-linking agent, contributing to the robustness of the coating. bdmaee.net Furthermore, its incorporation into antifouling coatings for marine applications helps prevent the growth of marine organisms. goldstab.com

Computational Chemistry and Modeling for Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the complex mechanisms underlying the behavior of this compound and for predicting the properties of new catalyst designs.

DFT studies have been employed to investigate the reaction mechanisms of transesterification catalyzed by zinc(II) carboxylates, providing insights into the rate-limiting steps and the influence of the carboxylate group on catalytic efficiency. researchgate.net Such studies are crucial for the rational design of more efficient catalysts for processes like the synthesis of thermotropic liquid crystalline polymers. researchgate.net

Furthermore, computational models have been developed to study the kinetics of industrial processes where this compound is used as a catalyst, such as in cumene (B47948) oxidation. researchgate.net These models, based on systems of nonlinear differential equations, help in understanding the catalytic activity and thermal stability of the catalyst. researchgate.net

The correlation between the molecular structure and rheological properties of zinc carboxylate liquids has also been investigated using a combination of Fourier transform infrared spectroscopy (FTIR) and DFT. researchgate.netslideshare.net These studies have helped to elucidate the polymeric nature of this compound in the liquid state, which is responsible for its viscosity. researchgate.net DFT has also been used to assign the IR spectra of different zinc carboxylate structures, providing a deeper understanding of their vibrational properties. researchgate.net

Innovations in Sustainable Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of this compound, aiming to create more environmentally friendly processes.

One area of innovation is the development of more sustainable synthesis routes. While the traditional method involves the reaction of zinc oxide with 2-ethylhexanoic acid, research is exploring the use of renewable feedstocks for the production of 2-ethylhexanoic acid. bdmaee.net Additionally, there is interest in utilizing industrial zinc wastes as a feedstock, which would contribute to a more circular economy. evitachem.com

In terms of applications, this compound is seen as a greener alternative to some traditional chemicals. bdmaee.net Its low toxicity and the abundance of its precursors make it a more sustainable choice in various industrial processes. bdmaee.net For instance, its use as a catalyst can lead to more efficient reactions, reducing energy consumption and waste generation. bdmaee.net In coatings, it helps to accelerate curing, which can lower the energy required for drying. bdmaee.net

Q & A

Q. What are the critical physicochemical properties of zinc 2-ethylhexanoate relevant to experimental design?

this compound (Zn(EH)₂) is a viscous, off-white to pale yellow liquid with a molecular weight of 351.79 g/mol and a density of ~1.07–1.17 g/cm³. Its high viscosity necessitates dilution with solvents like mineral spirits (14–15% Zn) or diethylene glycol monomethyl ether (18% Zn) for practical handling in reactions . Key properties include a flash point of 40–104°F (flammability hazard) and sensitivity to moisture, requiring storage under inert conditions. Researchers should prioritize viscosity control and solvent compatibility when designing synthesis or catalysis protocols .

Q. How should researchers safely handle this compound in laboratory settings?

Zn(EH)₂ is irritating to eyes, skin, and respiratory systems. Safety protocols include:

  • Using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation .
  • Storing away from oxidizers and moisture due to flammability and hydrolysis risks .
  • Disposing of waste via approved metal carboxylate protocols to prevent environmental contamination .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves reacting 2-ethylhexanoic acid with zinc oxide or hydroxide under reflux. Characterization requires:

  • FTIR/NMR : To confirm carboxylate coordination and ligand structure .
  • ICP-OES : To quantify zinc content (theoretical Zn%: 18.6%) and assess batch consistency .
  • Karl Fischer titration : To measure residual moisture, critical for moisture-sensitive applications .

Advanced Research Questions

Q. How does this compound function as a catalyst or additive in solid-state electrolytes?

Zn(EH)₂ acts as a bifunctional additive in poly(ethylene oxide)-based electrolytes, enhancing ionic conductivity (e.g., 1.2 × 10⁻⁴ S/cm at 60°C) and stabilizing lithium deposition in batteries. Its weak coordination with Li⁺ ions reduces polarization, improving cycle stability. Researchers should optimize loading (0.5–2 wt%) and characterize interfaces via SEM/XPS to evaluate dendrite suppression .

Q. How can researchers reconcile contradictory data on the toxicity and environmental impact of zinc carboxylates?

While Zn(EH)₂ is classified as low ecological hazard, derivatives like 2-ethylhexyl 2-ethylhexanoate exhibit higher bioaccumulation risks. To resolve contradictions:

  • Compare hydrolysis rates and metabolite profiles (e.g., 2-ethylhexanoic acid) using LC-MS .
  • Conduct species-specific toxicity assays (e.g., Daphnia magna for aquatic toxicity) under standardized OECD guidelines .

Q. What experimental strategies mitigate batch-to-batch variability in this compound formulations?

Commercial formulations vary in solvent composition (e.g., mineral spirits vs. glycol ethers) and zinc content (14–18%). To ensure reproducibility:

  • Standardize solvent removal via rotary evaporation and quantify Zn% using ICP-OES .
  • Pre-dry the compound under vacuum (60°C, 12 hr) to eliminate moisture-induced side reactions .

Q. How can computational modeling enhance the understanding of this compound’s coordination chemistry?

Density functional theory (DFT) simulations reveal that Zn(EH)₂’s distorted tetrahedral geometry facilitates ligand exchange in catalytic cycles. Researchers should model binding energies with substrates (e.g., CO₂ in carboxylation reactions) and validate predictions with EXAFS spectroscopy .

Methodological Challenges and Solutions

Q. What techniques are optimal for analyzing trace impurities in this compound?

  • GC-MS : Identify residual solvents (e.g., mineral spirits) and degradation byproducts .
  • TGA-DSC : Detect plasticizers or stabilizers (e.g., diethylene glycol monomethyl ether) by thermal decomposition profiles .

Q. How should researchers design experiments to study this compound’s role in polymer crosslinking?

  • Use rheometry to monitor viscosity changes during crosslinking.
  • Pair with FTIR to track carboxylate peak shifts (1540–1610 cm⁻¹) as evidence of coordination .
  • Optimize curing temperature (80–120°C) and catalyst concentration (0.1–1.0 phr) .

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Zinc 2-ethylhexanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.